
1-Amino-3-(2-bromophenoxy)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are structurally related to 1-Amino-3-(2-bromophenoxy)propan-2-ol, has been achieved through two independent enzymatic strategies. These strategies involve the use of transaminases and lipases to resolve racemic mixtures of amines and prochiral ketones derived from 2-bromophenols or brominated pyridine derivatives. The biotransamination experiments yielded high selectivity for both (R)- and (S)-amine enantiomers, with enantiomeric excesses (ee) ranging from 91-99%. Additionally, kinetic resolutions using Candida antarctica lipase type B produced (S)-amines and (R)-amides with high selectivity and enantiomeric excesses up to 99% .
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, has been characterized by X-ray diffraction analysis. These studies revealed various crystalline forms and space groups, with the molecules exhibiting different conformations and hydrogen-bonded arrangements in the crystal lattice. The generation of fingerprint plots derived from Hirshfeld surfaces enriched the structural studies, providing detailed insights into the intermolecular interactions .
Chemical Reactions Analysis
The research on aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl)propane and 1-phenoxy-3-(propylsulfanyl)propane, which share a similar backbone to 1-Amino-3-(2-bromophenoxy)propan-2-ol, indicates that these compounds can be synthesized through condensation reactions with formaldehyde and secondary amines. The resulting products have been proven by various spectroscopic methods and have shown efficacy as antimicrobial additives and antiseptics against bacteria and fungi .
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of 1-Amino-3-(2-bromophenoxy)propan-2-ol are not directly reported in the provided papers, the synthesis and biological evaluation of 3-amino-propan-1-ol based poly(ether imine) dendrimers offer some context. These dendrimers, constructed from a similar amino alcohol, were found to be non-toxic in cytotoxicity studies, suggesting that related compounds might also exhibit favorable biological properties. The peripheral functional groups of these dendrimers can be varied, indicating the potential for diverse chemical reactivity and properties .
Applications De Recherche Scientifique
Pharmacological Activities of Related Compounds
Phenolic acids like Chlorogenic Acid (CGA) have been noted for their diverse pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory properties, among others (Naveed et al., 2018). These findings underline the significance of research into phenolic and related compounds, which could extend to those similar to 1-Amino-3-(2-bromophenoxy)propan-2-ol in structure or function.
Biomedical Applications of Amino Acids
The review on highly branched polymers based on poly(amino acid)s for biomedical application highlights the potential of amino acids as building blocks for biocompatible, biodegradable materials in medical applications (Thompson & Scholz, 2021). This suggests a pathway for the application of complex amino acids in developing new medical materials or drugs, potentially including derivatives of 1-Amino-3-(2-bromophenoxy)propan-2-ol.
Advances in Chemical Synthesis
The synthesis and transformations of functionalized β-Amino acid derivatives through metathesis reactions, as discussed by Kiss et al., 2018, provide insight into the synthesis of cyclic β-amino acids and their derivatives for drug research (Kiss, Kardos, Vass, & Fülöp, 2018). This area of study could offer methodologies relevant to the synthesis and application of 1-Amino-3-(2-bromophenoxy)propan-2-ol in pharmaceuticals.
Propriétés
IUPAC Name |
1-amino-3-(2-bromophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,12H,5-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHLRZQZSFTKEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CN)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405788 |
Source


|
| Record name | 1-amino-3-(2-bromophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(2-bromophenoxy)propan-2-ol | |
CAS RN |
112169-37-6 |
Source


|
| Record name | 1-amino-3-(2-bromophenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

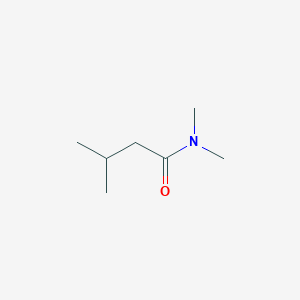
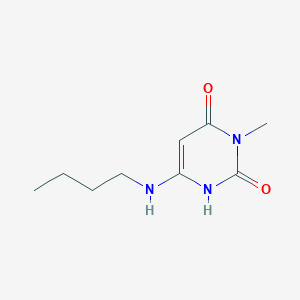
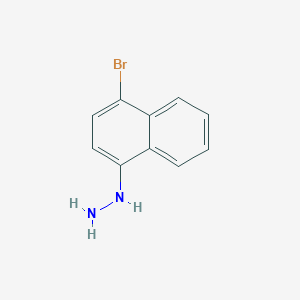
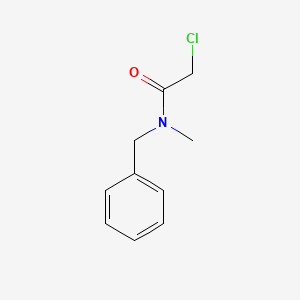
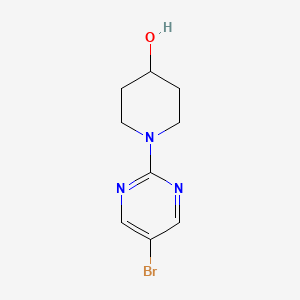
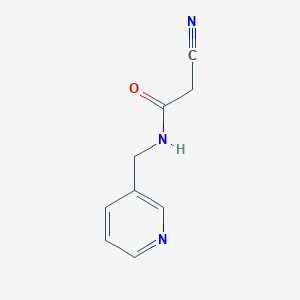
![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)
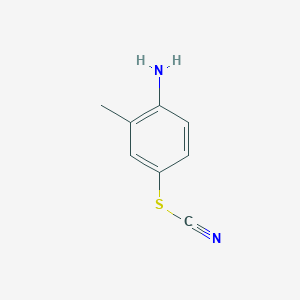

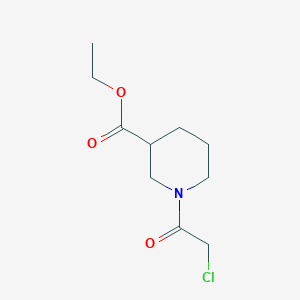
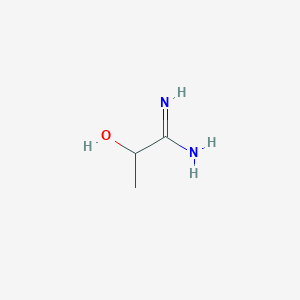
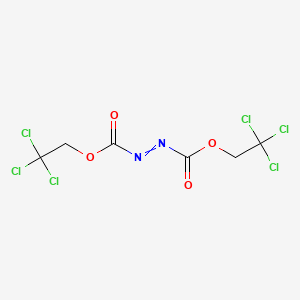

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)